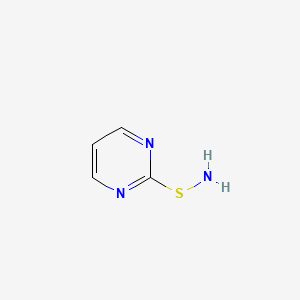
S-Pyrimidin-2-yl-(thiohydroxylamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrimidinesulfenamide is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrimidinesulfenamide typically involves the reaction of pyrimidine derivatives with sulfenyl chlorides. One common method is the reaction of 2-aminopyrimidine with sulfenyl chloride under mild conditions to yield 2-Pyrimidinesulfenamide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods: Industrial production of 2-Pyrimidinesulfenamide can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Pyrimidinesulfenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction of 2-Pyrimidinesulfenamide can yield the corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfenamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-Pyrimidinesulfenamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of inflammatory diseases due to its ability to inhibit specific inflammatory mediators.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Pyrimidinesulfenamide involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit the activity of enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzyme, leading to therapeutic effects. The compound’s ability to interact with various molecular pathways makes it a versatile agent in medicinal chemistry.
Comparación Con Compuestos Similares
2-Aminopyrimidine: A precursor in the synthesis of 2-Pyrimidinesulfenamide.
Pyrimidine-2-sulfonamide: Another derivative with similar structural features but different chemical properties.
Comparison: 2-Pyrimidinesulfenamide is unique due to its sulfenamide group, which imparts distinct chemical reactivity compared to other pyrimidine derivatives. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
3993-82-6 |
|---|---|
Fórmula molecular |
C4H5N3S |
Peso molecular |
127.17 g/mol |
Nombre IUPAC |
S-pyrimidin-2-ylthiohydroxylamine |
InChI |
InChI=1S/C4H5N3S/c5-8-4-6-2-1-3-7-4/h1-3H,5H2 |
Clave InChI |
RJDBTOSSFOEORB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)SN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















